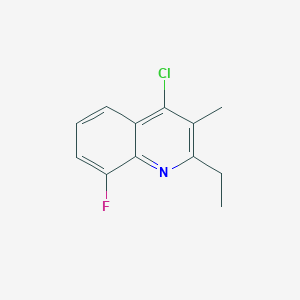
4-Chloro-2-ethyl-8-fluoro-3-methylquinoline
説明
4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is a chemical compound with the molecular formula C12H11ClFN. It is a powder with a molecular weight of 223.68 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline is1S/C12H11ClFN/c1-3-10-7(2)11(13)8-5-4-6-9(14)12(8)15-10/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Fluorescence Studies and Biochemical Applications
Quinoline derivatives, including structures similar to 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline, are known for their efficient fluorescence properties. They are extensively used in biochemistry and medicine for studying various biological systems. This includes applications as DNA fluorophores based on fused aromatic systems, which are important for new, more sensitive, and selective compounds. These derivatives are also promising as potential antioxidants and radioprotectors, highlighting their significance in scientific research involving oxidative stress and radiation damage mitigation strategies (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Catalysis
The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst showcases the role of quinoline derivatives in synthetic chemistry. This process highlights the efficient synthesis of quinoline derivatives, optimizing reaction conditions to achieve high product yields, which is crucial for their application in various chemical synthesis and drug discovery processes (Bao-an, 2012).
Antimicrobial Activity
Quinoline derivatives are explored for their antimicrobial properties, with studies indicating that certain modifications can significantly enhance their antibacterial and antifungal activities. This includes the synthesis and testing of 2-chloro-6-methylquinoline hydrazone derivatives, which showed promising results against various bacterial and fungal strains. Such derivatives are of interest in the development of new antimicrobial agents, particularly in the fight against resistant microbial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Antioxidative Studies
The study of 4-hydroxyquinoline derivatives, including those related to 4-Chloro-2-ethyl-8-fluoro-3-methylquinoline, has shown their potential antioxidative or prooxidative effects, depending on their distributive status in biological systems. This research sheds light on the dual role of quinoline derivatives in biological oxidation reactions, which could be pivotal in understanding their potential therapeutic applications and effects on human health (Liu, Han, Lin, & Luo, 2002).
Antibacterial Quinolones
The design and study of fluoroquinolones, including novel N-1 substituents of naphthyridones and quinolones, have resulted in compounds with extremely potent antibacterial activities. This includes derivatives that significantly outperform existing antibiotics against critical pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The findings contribute to the development of next-generation antibacterial agents with improved efficacy and spectrum of activity (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
特性
IUPAC Name |
4-chloro-2-ethyl-8-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN/c1-3-10-7(2)11(13)8-5-4-6-9(14)12(8)15-10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVLGRXDUFGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C=CC=C(C2=N1)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethyl-8-fluoro-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



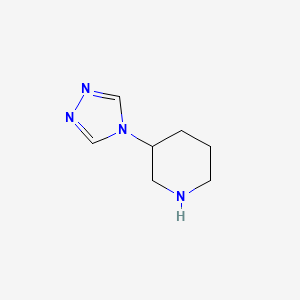
![N-[(4-methylphenyl)methyl]oxolan-3-amine](/img/structure/B1468917.png)
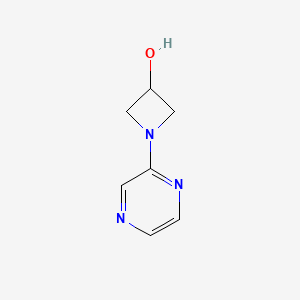
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)
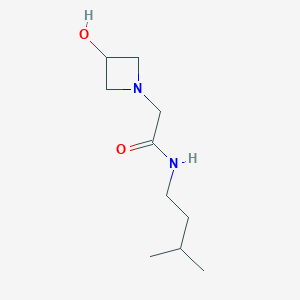
![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)

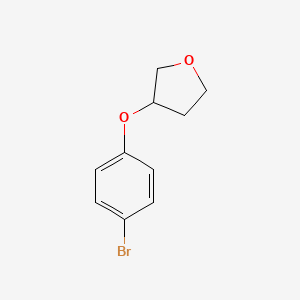
![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)
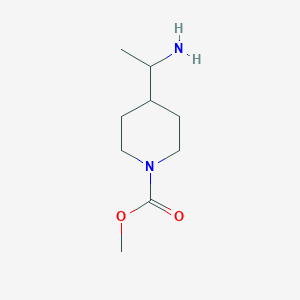
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468932.png)

![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)